Antimony trifluoride

Catalog No.
S661511
CAS No.
7783-56-4
M.F
F3Sb
M. Wt
178.755 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Antimony trifluoride

CAS Number

7783-56-4

Product Name

Antimony trifluoride

IUPAC Name

antimony(3+);trifluoride

Molecular Formula

F3Sb

Molecular Weight

178.755 g/mol

InChI

InChI=1S/3FH.Sb/h3*1H;/q;;;+3/p-3

InChI Key

GUNJVIDCYZYFGV-UHFFFAOYSA-K

SMILES

F[Sb](F)F

solubility

In water, 492 g/100 g water at 25 °C
In water, 443 g/100 mL at 20 °C; 562 g/100 mL water at 30 °C
Soluble in water
154 g/100 mL methanol; soluble in acetone

Canonical SMILES

[F-].[F-].[F-].[Sb+3]

The exact mass of the compound Antimony trifluoride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 492 g/100 g water at 25 °cin water, 443 g/100 ml at 20 °c; 562 g/100 ml water at 30 °csoluble in water154 g/100 ml methanol; soluble in acetone. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Corrosives. However, this does not mean our product can be used or applied in the same or a similar way.

Antimony trifluoride (SbF3) is a mild, solid inorganic fluorinating agent and Lewis acid, widely recognized as the foundational component of the Swarts reagent[1]. In industrial and laboratory procurement, it is primarily valued for its ability to selectively convert organochlorine compounds into organofluorine derivatives, particularly in the synthesis of trifluoromethyl (-CF3) groups [2]. Unlike highly aggressive gaseous or liquid fluorinating agents, SbF3 offers a stable crystalline form that balances electrophilic antimony character with nucleophilic fluoride delivery, making it a highly processable precursor for specialty chemicals, pharmaceuticals, and advanced fluoride glasses[1].

Generic substitution of Antimony trifluoride fails across multiple procurement dimensions due to either severe reactivity mismatches or insufficient catalytic stability. Attempting to substitute SbF3 with common alkali fluorides like Potassium fluoride (KF) in halogen exchange reactions results in drastically reduced yields, as KF lacks the requisite Lewis acidity to activate unreactive polyhalides[1]. Conversely, substituting with in-class analogs like Antimony pentafluoride (SbF5) or Hydrogen fluoride (HF) introduces extreme handling hazards; SbF5 is a highly corrosive liquid that hydrolyzes violently, necessitating costly Monel or Teflon infrastructure [2]. Furthermore, using cheaper Antimony trichloride (SbCl3) as a Lewis acid catalyst fails in robust applications because its weaker metal-halogen bonds are prone to cleavage under oxidative or thermal stress, destroying the active catalytic species [3].

Halogen Exchange Efficiency in Swarts Fluorination

In the conversion of alkyl and aryl chlorides to their corresponding fluorides, SbF3 demonstrates higher halogen exchange efficiency compared to standard alkali fluorides. While KF or NaF can theoretically drive the reaction, their use in unactivated polyhalide systems (e.g., converting -CCl3 to -CF3) results in significantly reduced yields and incomplete conversion [1]. SbF3, often catalyzed by trace SbCl5, effectively drives complete fluorination due to the synergistic Lewis acidic activation of the carbon-chlorine bond [1].

Evidence DimensionHalogen exchange yield in polyhalide conversion
Target Compound DataHigh yield and complete conversion to -CF3
Comparator Or BaselineKF/NaF (Significantly lower yields, incomplete conversion)
Quantified DifferenceSbF3 enables complete tri-fluorination where KF yields are commercially non-viable
ConditionsSwarts reaction conditions (heating alkyl/aryl chlorides)

Procurement of SbF3 is essential for the economically viable scale-up of trifluoromethylated APIs and agrochemicals where standard alkali fluorides fail.

Reagent Stability and Handling Safety

The physical state and hydrolytic stability of SbF3 provide a massive processability advantage over its fully oxidized analog, Antimony pentafluoride (SbF5). SbF3 is a stable, crystalline solid that acts as a mild fluorinating agent and can be handled with standard precautions [1]. In stark contrast, SbF5 is a viscous, highly corrosive liquid and a superacid component that reacts violently with moisture to release toxic hydrogen fluoride (HF) gas [1].

Evidence DimensionPhysical state and hydrolytic reactivity
Target Compound DataStable solid, mild hydrolysis
Comparator Or BaselineSbF5 (Viscous liquid, violent hydrolysis releasing HF)
Quantified DifferenceTransition from a violently water-reactive liquid (SbF5) to a bench-stable solid (SbF3)
ConditionsStandard industrial or laboratory handling and storage

Selecting SbF3 eliminates the need for extreme safety infrastructure, specialized alloy reactors, and strict anhydrous glovebox environments, drastically reducing manufacturing overhead.

Catalyst Integrity via Bond Dissociation Energy

When utilized as a Lewis acid or pnictogen-bonding catalyst, SbF3 outperforms Antimony trichloride (SbCl3) due to vastly stronger bond energetics. The Sb-F bond dissociation energy is approximately 444 kJ/mol, whereas the Sb-Cl bond is significantly weaker at only 312 kJ/mol [1]. This 132 kJ/mol difference ensures that the Sb-F bonds remain intact during rigorous catalytic cycles, such as Cross-Dehydrogenative Coupling (CDC) reactions, whereas SbCl3 is prone to bond cleavage and subsequent catalyst deactivation[1].

Evidence DimensionMetal-halogen bond dissociation energy
Target Compound Data444 kJ/mol (Sb-F)
Comparator Or Baseline312 kJ/mol (Sb-Cl)
Quantified Difference132 kJ/mol higher bond stability for SbF3
ConditionsOxidative or thermal catalytic environments (e.g., CDC reactions)

Buyers sourcing catalysts for complex organic transformations should prioritize SbF3 to ensure catalyst longevity, reproducibility, and predictable stereoselectivity.

Synthesis of Trifluoromethylated Intermediates

Directly downstream of its higher halogen exchange efficiency [1], SbF3 is a highly effective reagent for converting trichloromethyl groups (-CCl3) to trifluoromethyl groups (-CF3). This is a critical step in the industrial synthesis of fluorinated pharmaceuticals and agrochemicals, where standard alkali fluorides cannot achieve viable yields.

Stable Lewis Acid and Pnictogen-Bonding Catalysis

Leveraging its high Sb-F bond dissociation energy (444 kJ/mol)[2], SbF3 is utilized as a robust Lewis acid catalyst in cross-dehydrogenative coupling and epoxide ring-opening reactions. It maintains its structural integrity under conditions that would degrade weaker catalysts like SbCl3, ensuring batch-to-batch reproducibility.

Fluoride Glass and Advanced Materials Manufacturing

Because of its stable solid state and mild reactivity profile compared to SbF5[3], SbF3 is heavily procured for the production of heavy-metal fluoride glasses (e.g., ZBLAN). It provides a controlled source of fluoride without the violent exothermic reactions or severe equipment corrosion associated with liquid SbF5 or gaseous HF.

Physical Description

Antimony trifluoride is a white to gray crystalline solid, which is sometimes shipped as an aqueous solution. It is corrosive to tissue. It is used in ceramics and to make other chemicals.

Color/Form

White orthorhombic crystals
Orthorhombic, deliquescent crystals
White to gray hygroscopic crystals
There are three known crystalline modifications.

Hydrogen Bond Acceptor Count

3

Exact Mass

177.89902 g/mol

Monoisotopic Mass

177.89902 g/mol

Boiling Point

376 °C

Heavy Atom Count

4

Density

4.38 at 69.8 °F (USCG, 1999)
4.38 g/cu cm

Melting Point

558 °F (USCG, 1999)
287 °C

UNII

VWM00O92AM

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

26.34 kPa (0.26 atm) at melting point

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

7783-56-4

Associated Chemicals

Antimony ion (3+);23713-48-6

Wikipedia

Antimony trifluoride

Use Classification

Health Hazards -> Corrosives

Methods of Manufacturing

Prepared by dissolving /antimony trioxide/ in aqueous /hydrogen fluoride/ and evaporating the water. ... Industrial preparation from /antimony trichloride and hydrogen fluoride/.
Antimony(III) fluoride may be prepared by treating antimony trioxide or trichloride with hydrofluoric acid. Pure SbF3 is then obtained by carefully evaporating all of the water from the crude product, which is subsequently sublimed.

General Manufacturing Information

Stibine, trifluoro-: ACTIVE
Antimony can be trivalent or pentavalent in compounds. Both exist in antimony(IV) oxide, Sb2O4, and presumably in the deep violet haloantimonates (IV), such as Cs2(SbCl6). The pentavalent compounds, as well as most of the trivalent ones, are hydrolyzed by water to form antimony salts, e.g., SbOCl, and hydrated oxides. The only halides of antimony that have any industrial significance are the chlorides and fluorides. /Antimony compounds/

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Store under inert gas. Keep in a dry place. Do not store in glass.
May be stored in glass vessels or steel drums. Keep well closed.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

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